molecular formula C19H22N4O2S2 B2669875 (E)-1-cyclopentyl-3-(5-(3-(thiophen-2-yl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea CAS No. 1396891-48-7

(E)-1-cyclopentyl-3-(5-(3-(thiophen-2-yl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea

Cat. No.: B2669875
CAS No.: 1396891-48-7
M. Wt: 402.53
InChI Key: CSLJUEABFFCARX-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1-cyclopentyl-3-(5-(3-(thiophen-2-yl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea is a useful research compound. Its molecular formula is C19H22N4O2S2 and its molecular weight is 402.53. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Activities

Research has demonstrated the synthesis of various substituted pyridine derivatives, including those with thiazolopyridine and thiophene moieties, showing significant analgesic and antiparkinsonian activities. These compounds were synthesized using starting materials like 2-chloro-6-ethoxy-4-acetylpyridine, leading to derivatives with potential pharmacological applications (Amr, Maigali, & Abdulla, 2008). Similarly, the facile synthesis of 2-aminothiazolo[5,4-b]pyridines from thioureidopyridines and thioureidobenzenes indicates versatile methodologies for creating compounds with varied biological activities (Hae-Young Park Choo et al., 2005).

Antimicrobial and Anti-inflammatory Properties

Novel thiophene-based heterocycles, incorporating a thiophene moiety, have been synthesized with demonstrated antimicrobial potential. These compounds showed significant efficacy against various microbial strains, highlighting their potential in developing new antimicrobial agents (Mabkhot et al., 2016). Additionally, urea and thiourea derivatives based on heterocyclic phosphorus compounds have been synthesized, showing promising anti-inflammatory and antimicrobial activities. Their interaction with cyclooxygenase isoenzyme (COX-2) suggests a potential mechanism of action for their pharmacological effects (Devineni et al., 2016).

Structural and Molecular Recognition Studies

Studies on acyclic molecules containing amides, ureas, and pyrrole groups have shown their effectiveness as selective anion-binding agents. Such molecules demonstrate the ability to interact with anions through structural chemistry, highlighting their potential applications in molecular recognition processes (Gale, 2006).

Properties

IUPAC Name

1-cyclopentyl-3-[5-[(E)-3-thiophen-2-ylprop-2-enoyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2S2/c24-17(8-7-14-6-3-11-26-14)23-10-9-15-16(12-23)27-19(21-15)22-18(25)20-13-4-1-2-5-13/h3,6-8,11,13H,1-2,4-5,9-10,12H2,(H2,20,21,22,25)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSLJUEABFFCARX-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)NC2=NC3=C(S2)CN(CC3)C(=O)C=CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)NC(=O)NC2=NC3=C(S2)CN(CC3)C(=O)/C=C/C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.